2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid
Description
2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid is a complex organic compound with significant potential in various scientific fields
Properties
IUPAC Name |
2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O2S/c19-18(20,21)12-7-4-8-13(9-12)26-16-14(17(24)25)10-22-15(23-16)11-5-2-1-3-6-11/h1-10H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOICXQVYVTYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions
Formation of the Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrimidine core reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Trifluoromethylphenyl Group: This step might involve a nucleophilic substitution reaction where a trifluoromethylphenyl thiol reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical acid-base reactions. In alkaline conditions, it forms carboxylate salts, enhancing solubility in polar solvents. Reactivity with strong bases (e.g., NaOH) produces water-soluble ionic derivatives.
| Reaction | Conditions | Product |
|---|---|---|
| Acid → Salt | NaOH (aq.), room temperature | Sodium carboxylate derivative |
Hydrolysis of Ester Precursors
The ethyl ester analog (Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate) undergoes hydrolysis to yield the carboxylic acid. Acidic or basic conditions drive this reaction :
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Ethyl ester | HCl (aq.) | Reflux, 6–8 h | Carboxylic acid |
| Ethyl ester | NaOH (aq.) | 60°C, 4 h | Carboxylate salt |
The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, accelerating hydrolysis .
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl linker (–S–) participates in nucleophilic substitution. The electron-deficient aryl ring (due to –CF₃) increases the electrophilicity of the adjacent sulfur atom, facilitating displacement by nucleophiles :
| Reagent | Conditions | Product |
|---|---|---|
| Alkyl halides | DMF, K₂CO₃, 80°C | Thioether derivatives |
| Amines | THF, room temperature | Sulfonamide or sulfinylamine analogs |
For example, reaction with 4-(trifluoromethyl)aniline forms the carboxamide derivative via coupling .
Oxidation Reactions
The sulfanyl group is sensitive to oxidation, forming sulfoxides or sulfones under controlled conditions :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | Acetic acid, 50°C | Sulfoxide derivative |
| mCPBA | CH₂Cl₂, 0°C to RT | Sulfone derivative |
Oxidation kinetics depend on the electron-withdrawing –CF₃ group, which polarizes the S–C bond .
Amidation of Carboxylic Acid
The carboxylic acid reacts with amines to form amides, a key step in drug derivatization. Activation via thionyl chloride (SOCl₂) or T3P (propylphosphonic anhydride) is typical :
| Amine | Activation Reagent | Conditions | Product |
|---|---|---|---|
| 4-(Trifluoromethyl)aniline | T3P, pyridine | RT, 12 h | Carboxamide derivative |
| Methylamine | SOCl₂, THF | Reflux, 3 h | N-Methylamide analog |
The trifluoromethyl group enhances electrophilicity, improving coupling efficiency .
Electrophilic Aromatic Substitution
The phenyl and pyrimidine rings undergo electrophilic substitution, though reactivity is modulated by substituents:
-
The –CF₃ group deactivates the aryl ring, directing electrophiles to meta positions .
-
The pyrimidine ring’s electron-deficient nature favors substitution at the 4- or 6-positions .
Halogenation and nitration reactions require harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) .
Decarboxylation
Under thermal or acidic conditions, decarboxylation occurs, yielding a pyrimidine derivative:
| Conditions | Product |
|---|---|
| H₂SO₄, 150°C | 2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine |
| Pyridine, Δ | Deoxygenated pyrimidine analog |
Coordination Chemistry
The carboxylic acid and pyrimidine nitrogen atoms act as ligands for metal ions. Complexation with Cu(II) or Fe(III) has been explored for catalytic applications :
| Metal Salt | Conditions | Complex |
|---|---|---|
| CuCl₂ | Ethanol, RT | Octahedral Cu(II) complex |
| Fe(NO₃)₃ | H₂O, 60°C | Tetrahedral Fe(III) complex |
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s anti-inflammatory and antimicrobial activity stems from its ability to inhibit cyclooxygenase (COX) enzymes via hydrogen bonding and hydrophobic interactions . The –CF₃ group enhances membrane permeability and target binding .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research and development in various therapeutic areas.
Anticancer Activity
Research has shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies indicate that derivatives of this compound have demonstrated significant anticancer activity against human breast cancer cells, with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested .
Antimicrobial Properties
The presence of the pyrimidine ring in the structure contributes to antimicrobial activity against several pathogens. Preliminary studies have reported effective inhibition of bacterial growth, particularly against E. coli, with an IC50 value around 15 µM .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes, including TRPV1 receptors implicated in pain signaling pathways. The inhibition constant (IC50) for this activity is approximately 30 nM, indicating a high potential for use in pain management therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
| Compound Variant | Modifications | Biological Activity | Reference |
|---|---|---|---|
| Base Compound | None | Standard activity | |
| Variant A | Addition of methyl group | Increased potency | |
| Variant B | Trifluoromethyl substitution | Enhanced solubility |
Anticancer Evaluation
In a detailed study evaluating the anticancer potential of various derivatives, 2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid was tested against multiple human cancer cell lines. The results indicated significant inhibition of cell growth, confirming its potential as an anticancer agent with specific targeting capabilities .
Enzyme Inhibition Profile
The compound was also assessed for its ability to inhibit TRPV1 receptors, which are crucial in pain signaling pathways. The high potency observed (IC50 = 30 nM) suggests that it could be developed into a therapeutic agent for managing pain-related conditions .
Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate: An ester derivative of the compound.
Uniqueness
2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid is unique due to its combination of a pyrimidine core with phenyl and trifluoromethylphenyl groups. This structure imparts specific chemical properties, such as increased lipophilicity and potential for strong interactions with biological targets, distinguishing it from other similar compounds.
This detailed overview highlights the significance and potential applications of this compound in various scientific fields
Biological Activity
2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that enhance biological activity. The trifluoromethyl group and the pyrimidine core are known to contribute to the pharmacological properties of various compounds, including antimicrobial and anti-inflammatory activities.
- Molecular Formula : C₁₈H₁₁F₃N₂O₂S
- Molecular Weight : 376.36 g/mol
- CAS Number : 477854-57-2
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. A study highlighted that certain pyrazole derivatives with trifluoromethyl substitutions demonstrated significant growth inhibition of these pathogens, suggesting that this compound may exhibit comparable effects .
Anti-inflammatory Potential
The compound's structure also suggests potential anti-inflammatory activity. Similar compounds have been evaluated for their ability to modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling. The presence of lipophilic and electron-withdrawing groups, such as trifluoromethyl, can enhance anti-inflammatory effects by influencing the compound's interaction with biological targets .
In Vitro Studies
In vitro evaluations have shown that related compounds significantly inhibit biofilm formation by MRSA and other resistant strains. For example, a compound similar in structure demonstrated over 90% inhibition of S. aureus biofilm at concentrations lower than those required for traditional antibiotics like vancomycin .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been associated with improved pharmacodynamics. This moiety is known to enhance lipophilicity and metabolic stability, which are critical for the bioavailability of therapeutic agents. The SAR studies indicate that modifications in the phenyl rings can lead to substantial changes in biological activity, emphasizing the need for strategic design in drug development .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity (MIC µM) | Anti-inflammatory Activity (IC50 µM) | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Expected based on structural analogs |
| Trifluoromethyl Pyrazole Derivative | 25.9 | 6.5 | Effective against MRSA |
| Cinnamic Acid Anilides | Varies | 10–15% increase in NF-κB activity | Structural modifications critical for activity |
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into a series of trifluoromethyl-substituted compounds revealed that those with enhanced lipophilicity showed superior antibacterial properties compared to their non-fluorinated counterparts. The study concluded that such modifications could lead to new therapeutic options against resistant bacterial strains .
- Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory mechanisms of similar compounds indicated that specific substitutions on the phenyl ring could modulate NF-κB activity, providing insights into potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
